molecular formula C19H30O4 B14246139 Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester CAS No. 240110-07-0

Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester

Cat. No.: B14246139
CAS No.: 240110-07-0
M. Wt: 322.4 g/mol
InChI Key: WVSXVSXOFDMRIM-UHFFFAOYSA-N
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Description

Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is an organic compound with the molecular formula C19H30O4 It is a derivative of decanoic acid, featuring a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 9-methyldecanoic acid with (4-hydroxy-3-methoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 9-methyldecanoic acid and (4-hydroxy-3-methoxyphenyl)methanol.

    Reduction: 9-methyldecanol and (4-hydroxy-3-methoxyphenyl)methanol.

    Substitution: Various substituted phenolic esters depending on the nucleophile used.

Scientific Research Applications

Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its ester linkage.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways. The phenolic group may contribute to its antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, methyl ester: Similar in structure but lacks the phenolic ester group.

    Methyl 3-hydroxydecanoate: Contains a hydroxyl group at the 3rd position instead of the phenolic ester.

    Methyl ferulate: Contains a similar phenolic ester group but with a different alkyl chain.

Uniqueness

Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is unique due to the presence of both a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

240110-07-0

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 9-methyldecanoate

InChI

InChI=1S/C19H30O4/c1-15(2)9-7-5-4-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3

InChI Key

WVSXVSXOFDMRIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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